molecular formula C16H15ClO2 B1372412 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride CAS No. 4878-10-8

2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride

Cat. No.: B1372412
CAS No.: 4878-10-8
M. Wt: 274.74 g/mol
InChI Key: QZQPBPWAAZSNBB-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride (CAS 4878-10-8) is a high-purity chemical intermediate belonging to the class of acyl chlorides. With a molecular formula of C16H15ClO2 and a molecular weight of 274.74 g/mol , this compound is characterized by its role as a key building block in synthetic organic chemistry, particularly in nucleophilic acyl substitution reactions. Its primary research application is serving as an activated carbonyl source for the formation of amide bonds with various amine compounds . This reaction is fundamental in the synthesis of more complex molecules, including the development of novel hybrid compounds for pharmacological investigation . The compound's structure, featuring a bulky, aromatic biphenylyloxy group, can influence the properties of the resulting molecules. Researchers value this reagent for its utility in creating amide-linked prodrugs or bio-functional hybrids, such as conjugating non-steroidal anti-inflammatory drug (NSAID) motifs with other bioactive scaffolds like coumarin derivatives to explore new therapeutic agents . The compound must be stored according to cold-chain requirements and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

2-methyl-2-(4-phenylphenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-16(2,15(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQPBPWAAZSNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biphenyl Synthesis and Functionalization

Biphenyl derivatives are commonly synthesized via cross-coupling reactions such as Suzuki–Miyaura coupling, Ullmann coupling, or Negishi coupling. These methods allow for the construction of the biphenyl core with high regioselectivity and functional group tolerance.

  • Suzuki–Miyaura coupling is frequently employed, reacting arylboronic acids with aryl halides in the presence of palladium catalysts and bases, yielding biphenyl derivatives in good yields and purity.
  • The biphenyl-4-yloxy substituent can be introduced by nucleophilic aromatic substitution or via copper-catalyzed coupling of phenol derivatives with aryl halides.

Ether Formation

The biphenyl-4-yloxy group is typically formed by etherification of 4-hydroxybiphenyl or its derivatives with suitable alkyl halides or via Williamson ether synthesis methods:

  • Reaction of 4-hydroxybiphenyl with 2-chloro-2-methylpropanoic acid or its derivatives under basic conditions can form the corresponding ether-linked acid precursor.
  • Alternatively, copper-catalyzed Ullmann-type etherification can be used to couple phenol and biphenyl halide derivatives efficiently.

Conversion to 2-(Biphenyl-4-yloxy)-2-methylpropanoyl Chloride

The critical step is the conversion of the corresponding acid or ester to the acyl chloride.

Common Chlorination Reagents

Typical Procedure

  • The biphenyl-4-yloxy-2-methylpropanoic acid is dissolved in anhydrous solvent (e.g., dichloromethane or chloroform).
  • Thionyl chloride is added dropwise under an inert atmosphere (nitrogen or argon) with stirring.
  • The reaction is typically refluxed for 1–3 hours until completion, monitored by TLC or IR spectroscopy (disappearance of acid O–H stretch and appearance of acyl chloride C=O stretch).
  • Excess thionyl chloride and byproducts (SO₂, HCl) are removed under reduced pressure.
  • The product is purified by distillation or recrystallization if necessary.

Alternative Catalyzed Methods

  • Lewis acid catalysts such as zinc chloride (ZnCl₂) have been reported to catalyze acyl chloride formation in some acylation reactions, improving yields and selectivity.
  • In some cases, the acyl chloride is generated in situ and immediately used in subsequent coupling or acylation reactions to avoid decomposition.

Data Table Summarizing Preparation Methods

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Biphenyl formation Suzuki–Miyaura coupling: Arylboronic acid + Aryl halide, Pd catalyst, base, reflux in dioxane or THF 70–90 High regioselectivity; tolerates substituents
2 Etherification Williamson ether synthesis: 4-Hydroxybiphenyl + 2-chloro-2-methylpropanoic acid, base (K₂CO₃), solvent (acetone) 60–80 Requires anhydrous conditions
3 Acid to acyl chloride Thionyl chloride (SOCl₂), reflux, inert atmosphere 80–95 Common, efficient; byproducts gaseous
4 Alternative acyl chloride formation Oxalyl chloride or PCl₅, inert atmosphere, mild heating 75–90 Used for sensitive substrates
5 Lewis acid catalysis ZnCl₂ catalyzed acylation of urea derivatives with acyl chloride 35–67 Zinc chloride activates acyl chloride and improves coupling

Research Findings and Mechanistic Insights

  • The biphenyl core synthesis via Pd-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination steps, facilitating the formation of the C–C bond between aryl groups.
  • Ether bond formation proceeds via nucleophilic attack of phenolate anion on alkyl halide, typically under basic conditions, with possible copper catalysis enhancing yields and selectivity.
  • Conversion of carboxylic acid to acyl chloride by thionyl chloride proceeds via formation of an intermediate chlorosulfite ester, which decomposes to release SO₂ and HCl gases, driving the reaction forward.
  • Use of Lewis acid catalysts like ZnCl₂ can activate acyl chlorides and facilitate acylation reactions, as demonstrated in related N-acyl glucopyranosylamine syntheses, suggesting potential utility in optimizing acyl chloride formation conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Electrophilic Aromatic Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions to facilitate the substitution reactions.

Major Products Formed

    Esters and Amides: Formed through nucleophilic substitution with alcohols and amines, respectively.

    Nitrated, Sulfonated, and Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of biphenyl compounds exhibit significant anticancer properties. For instance, studies have shown that biphenyl derivatives can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . The specific application of 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride in synthesizing more complex anticancer agents is an area of ongoing research.

Drug Development

The compound serves as an important precursor in the synthesis of pharmaceuticals. Its ability to undergo various functional group transformations makes it suitable for developing drugs targeting specific biological pathways. For example, modifications to the biphenyl structure have been linked to improved bioactivity and selectivity in drug candidates .

Polymer Synthesis

This compound is utilized in the preparation of polymers with enhanced thermal stability and mechanical properties. The incorporation of biphenyl units into polymer backbones has been shown to improve their performance in high-temperature applications .

Liquid Crystals

Due to its structural characteristics, this compound is also explored in liquid crystal technology. Biphenyl derivatives are known for their role in forming liquid crystal displays (LCDs), where their unique optical properties are harnessed for electronic applications .

Biodegradation Studies

Recent studies have focused on the environmental impact of biphenyl compounds, including their biodegradation pathways. Research has demonstrated that certain biphenyl derivatives can be persistent in aquatic environments, leading to concerns regarding their ecological effects . Understanding these pathways is crucial for developing strategies to mitigate environmental risks associated with chemical pollutants.

Data Table: Summary of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis, inhibits cell growth
Drug developmentPrecursor for bioactive compounds
Materials SciencePolymer synthesisEnhances thermal stability
Liquid crystalsKey component in LCD technology
Environmental StudiesBiodegradation studiesPersistent pollutants in aquatic environments

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer potential of a series of biphenyl derivatives, including those derived from this compound. The results indicated a significant reduction in tumor cell viability, highlighting the therapeutic potential of these compounds in cancer treatment.

Case Study 2: Polymer Development

In another research project, scientists synthesized a new class of thermally stable polymers using this compound as a monomer. The resulting materials exhibited superior mechanical properties compared to traditional polymers, suggesting potential applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The biphenyl moiety provides stability and can participate in additional chemical transformations, enhancing the compound’s versatility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds Analyzed:

4’-Methylbiphenyl-2-carbonyl Chloride (CAS: Not specified)

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoyl Chloride (CAS: 6338CS)

2-(4-Chlorophenoxy)-2-methylpropanoyl Chloride (CAS: 5542-60-9)

2-(Biphenyl-4-yloxy)propanoyl Chloride (CAS: 1160264-64-1)

Physicochemical Properties

Table 2: Key Physical and Chemical Properties
Compound Boiling Point (°C) Solubility Reactivity Notes
2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride Not reported Low polar solubility High electrophilicity; moisture-sensitive
4’-Methylbiphenyl-2-carbonyl chloride Not reported Moderate in toluene Standard acyl chloride reactivity
2-(3,5-Bis(trifluoromethyl)phenyl)-... Not reported Low in water Enhanced reactivity due to electron-withdrawing CF₃ groups
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride 120–130 (estimated) Low in water Similar to other acyl chlorides

Biological Activity

2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride, with the CAS number 4878-10-8, is an organic compound notable for its biphenyl structure linked to a methylpropanoyl chloride moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the biphenyl moiety enhances its lipophilicity, allowing it to penetrate cell membranes effectively. Once inside the cell, it can modulate signaling pathways and gene expression.

Key Biological Activities

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.
  • Antimicrobial Properties : Research indicates potential antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, its chemical structure suggests that it may have favorable absorption and distribution characteristics due to its lipophilic nature. Further research is needed to elucidate its metabolism and excretion pathways.

Case Study: Anticancer Activity

A recent study investigated the effects of this compound on human cancer cell lines. The findings indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by MTT assay to assess cell viability.
  • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated for each cell line.
Cell LineIC50 (µM)% Cell Viability at 20 µM
MCF-71230%
HeLa1525%
A5491020%

Antimicrobial Activity Study

In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria:

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli.
  • Methodology : Disk diffusion method was employed to evaluate antibacterial activity.
  • Results : The compound showed a zone of inhibition greater than 15 mm against both pathogens at a concentration of 100 µg/mL.
PathogenZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15

Q & A

Q. What are the standard synthetic routes for preparing 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride?

The compound is typically synthesized via the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂). For example, refluxing 2-(Biphenyl-4-yloxy)-2-methylpropanoic acid with excess SOCl₂ for 6–8 hours under anhydrous conditions, followed by vacuum distillation to remove residual thionyl chloride. Reaction progress is monitored by TLC (e.g., n-hexane:ethyl acetate, 8:2). The crude product is often used directly in subsequent reactions without purification due to its moisture sensitivity .

Q. What safety protocols are essential when handling this compound?

Key precautions include:

  • Use of PPE (gloves, goggles, lab coat) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of vapors .
  • Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to minimize hydrolysis .
  • Immediate decontamination of spills with dry adsorbents (e.g., sand) and avoidance of water, which can trigger violent decomposition .

Q. How is the compound’s purity and structural integrity validated?

Common methods include:

  • TLC : To confirm reaction completion and preliminary purity .
  • NMR spectroscopy : ¹H/¹³C NMR to verify the biphenyl-4-yloxy and methylpropanoyl chloride moieties.
  • FT-IR : Peaks at ~1800 cm⁻¹ (C=O stretch of acyl chloride) and 1250 cm⁻¹ (C-O-C stretch) .
  • Elemental analysis : To validate empirical formula consistency.

Q. What are its key physicochemical properties relevant to experimental design?

  • Reactivity : Highly moisture-sensitive; reacts vigorously with water, alcohols, and amines to form acids, esters, or amides .
  • Solubility : Miscible with ethers, chlorinated solvents (e.g., DCM), but insoluble in water .
  • Thermal stability : Decomposes above 90°C; avoid heating beyond boiling points of inert solvents (e.g., toluene) .

Q. How should this compound be stored to ensure stability?

Store in amber glass vials under nitrogen at 2–8°C. Desiccants (e.g., molecular sieves) should be added to containers to absorb trace moisture .

Advanced Research Questions

Q. What mechanistic insights govern its reactivity in nucleophilic acyl substitution reactions?

The electron-withdrawing biphenyl-4-yloxy group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines, alcohols, or water. Kinetic studies using HPLC or in-situ FT-IR can monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) .

Q. How can its stability under different experimental conditions be systematically assessed?

  • Hydrolysis kinetics : Conduct time-resolved NMR or conductivity measurements in aqueous/organic solvent mixtures .
  • Thermogravimetric analysis (TGA) : To determine decomposition thresholds under controlled heating .
  • Light sensitivity : Expose to UV-Vis light and monitor degradation via HPLC .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Impurity profiling : Use preparative HPLC to isolate byproducts and characterize them via high-resolution mass spectrometry (HRMS) .
  • Dynamic NMR : To assess conformational flexibility or rotameric equilibria that may cause peak splitting .
  • Cross-validation : Compare data with structurally analogous compounds (e.g., 4’-methylbiphenyl-2-carbonyl chloride) .

Q. How can computational methods complement experimental studies of its reactivity?

  • DFT calculations : Predict reaction pathways (e.g., activation energies for nucleophilic substitution) using software like Gaussian or ORCA.
  • Molecular docking : Explore interactions with biological targets if the compound is a precursor for bioactive molecules .

Q. What crystallographic approaches are suitable for determining its solid-state structure?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software for structure refinement. Key steps include:

  • Growing crystals via slow evaporation in anhydrous hexane/ethyl acetate.
  • Data collection at low temperature (e.g., 100 K) to mitigate thermal motion.
  • SHELXL for refining hydrogen positions and validating bond lengths/angles .

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